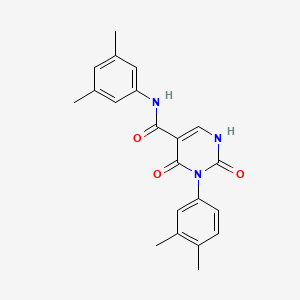![molecular formula C26H28N2O6 B11293929 1-(3,4-Dimethoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11293929.png)
1-(3,4-Dimethoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-DIMETHOXYPHENYL)-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chromeno-pyrrole core, a morpholine ring, and dimethoxyphenyl groups. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
準備方法
The synthesis of 1-(3,4-DIMETHOXYPHENYL)-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the chromeno-pyrrole core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted phenols and amines.
Introduction of the morpholine ring: This step involves the reaction of the intermediate compound with morpholine under suitable conditions, such as heating in the presence of a catalyst.
Attachment of the dimethoxyphenyl groups: This can be accomplished through electrophilic aromatic substitution reactions using reagents like dimethoxybenzene and suitable catalysts.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions for large-scale production.
化学反応の分析
1-(3,4-DIMETHOXYPHENYL)-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used, as well as the functional groups present in the compound.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: Its unique structure and functional groups make it a candidate for studying biological interactions and activities, such as enzyme inhibition or receptor binding.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its chemical reactivity and stability.
作用機序
The mechanism by which 1-(3,4-DIMETHOXYPHENYL)-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE exerts its effects depends on its specific interactions with molecular targets. These may include:
Enzyme inhibition: The compound may bind to the active site of enzymes, preventing their normal function and leading to various biological effects.
Receptor binding: It may interact with specific receptors on cell surfaces, triggering signaling pathways and cellular responses.
Pathway modulation: The compound may influence various biochemical pathways, such as those involved in cell growth, apoptosis, or metabolism.
類似化合物との比較
1-(3,4-DIMETHOXYPHENYL)-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can be compared with other similar compounds, such as:
1-(3,4-DIMETHOXYPHENYL)-4,4-DIMETHYL-1-PENTEN-3-ONE: This compound shares the dimethoxyphenyl group but has a different core structure and functional groups.
1-(3,4-DIMETHOXYPHENYL)-2-(MORPHOLIN-4-YL)ETHANONE: Similar to the target compound, but with a simpler structure and different reactivity.
The uniqueness of 1-(3,4-DIMETHOXYPHENYL)-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its complex structure, which combines multiple functional groups and a chromeno-pyrrole core, leading to diverse chemical reactivity and potential biological activities.
特性
分子式 |
C26H28N2O6 |
|---|---|
分子量 |
464.5 g/mol |
IUPAC名 |
1-(3,4-dimethoxyphenyl)-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H28N2O6/c1-31-20-9-8-17(16-21(20)32-2)23-22-24(29)18-6-3-4-7-19(18)34-25(22)26(30)28(23)11-5-10-27-12-14-33-15-13-27/h3-4,6-9,16,23H,5,10-15H2,1-2H3 |
InChIキー |
HAYBKNHNNFAJCN-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=CC=CC=C5C3=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(benzylthio)-6-(2-chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11293854.png)
![2-{2-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(3-methylphenyl)acetamide](/img/structure/B11293861.png)
![3-{2-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-1H-isochromen-1-one](/img/structure/B11293870.png)
![9,9-dimethyl-3-(piperidin-1-yl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione](/img/structure/B11293875.png)
![5,6-dichloro-2-[(4-fluorophenoxy)methyl]-1H-benzimidazole](/img/structure/B11293881.png)
![2-[1-(3-methoxyphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11293889.png)

![5-ethoxy-2-{[4-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole](/img/structure/B11293904.png)
![N-(2,4-difluorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11293911.png)
![2-[3-(Morpholin-4-yl)propyl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11293922.png)
![4H-[1,2,4]Triazolo[4,3-a]quinazolin-5-one, 4-benzyl-1-(1H-indol-3-yl)-](/img/structure/B11293932.png)
![N-[4-(1H-indol-3-yl)butan-2-yl]-2-(5-methoxy-1H-indol-1-yl)acetamide](/img/structure/B11293934.png)
![6-(4-Ethylphenyl)-2-heptyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B11293937.png)
![N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-2-phenylacetamide](/img/structure/B11293939.png)
